Cas no 82851-52-3 (pingpeimine B)
pingpeimine B structure
Product Name:pingpeimine B
Numero CAS:82851-52-3
MF:C27H45NO6
MW:479.649308919907
CID:988239
PubChem ID:134110
Update Time:2025-06-03
pingpeimine B Proprietà chimiche e fisiche
Nomi e identificatori
-
- pingpeimine B
- Benzo[7,8]fluoreno[2,1-b]quinolizine, cevane-3,6,12,14,16,20-hexol deriv.
- Pingbeimine B
- (3beta,5alpha,6alpha,16beta,17beta)-Cevane-3,6,12,14,16,20-hexol
- Benzo[7,8]fluoreno[2,1-b]quinolizine, cevane-3,6,12,14,16,20-hexol deriv. (ZCI)
- 82851-52-3
- DTXSID701002961
- 5,17,22-Cevanine-3,6,12,14,16,20-hexol
- (2S,6S,9S,10S,11S,12S,15R,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-1,10,12,14,17,20-hexol
- Cevane-3,6,12,14,16,20-hexol, (3beta,5alpha,6alpha,16beta,17beta)-
- Cevane-3,6,12,14,16,20-hexol
-
- Inchi: 1S/C27H45NO6/c1-14-4-5-22-25(3,32)23-19(13-28(22)12-14)26(33)10-18-16(27(26,34)11-21(23)31)9-20(30)17-8-15(29)6-7-24(17,18)2/h14-23,29-34H,4-13H2,1-3H3/t14-,15-,16+,17+,18-,19+,20-,21-,22-,23-,24-,25+,26+,27+/m0/s1
- Chiave InChI: HMUQUHYFVPYNMA-KASKZFMDSA-N
- Sorrisi: O[C@]12[C@@H]3CN4C[C@@H](C)CC[C@H]4[C@]([C@@H]3[C@@H](O)C[C@]1([C@@H]1C[C@H](O)[C@H]3C[C@H](CC[C@]3(C)[C@H]1C2)O)O)(O)C
Proprietà calcolate
- Massa esatta: 479.32500
- Massa monoisotopica: 479.32468816 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 34
- Conta legami ruotabili: 0
- Complessità: 842
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 14
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 479.6
- XLogP3: 0.7
- Superficie polare topologica: 125Ų
Proprietà sperimentali
- Densità: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Quasi insolubile (0,053 g/l) (25°C),
- PSA: 124.62000
- LogP: 0.81660
pingpeimine B Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | P468220-1mg |
Pingpeimine B |
82851-52-3 | 1mg |
$362.00 | 2023-05-17 | ||
| TRC | P468220-2.5mg |
Pingpeimine B |
82851-52-3 | 2.5mg |
$798.00 | 2023-05-17 | ||
| TRC | P468220-5mg |
Pingpeimine B |
82851-52-3 | 5mg |
$1527.00 | 2023-05-17 | ||
| TRC | P468220-10mg |
Pingpeimine B |
82851-52-3 | 10mg |
$2870.00 | 2023-05-17 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2351-1 mg |
Pingpeimine B |
82851-52-3 | 1mg |
¥8033.00 | 2022-04-26 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP3078-5mg |
pingpeimine B |
82851-52-3 | ≥98% | 5mg |
¥10000元 | 2023-09-15 | |
| TargetMol Chemicals | TN2351-1 mg |
Pingpeimine B |
82851-52-3 | 98% | 1mg |
¥ 8,033 | 2023-07-10 | |
| TargetMol Chemicals | TN2351-1mg |
Pingpeimine B |
82851-52-3 | 1mg |
¥ 8033 | 2024-07-19 |
pingpeimine B Letteratura correlata
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Related Categories
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Alcaloidi di tipo Cerveratrum
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Alcaloidi steroidi Alcaloidi di tipo Cerveratrum
82851-52-3 (pingpeimine B) Prodotti correlati
- 23496-41-5(Peimine)
- 82841-67-6(Pingpeimine A)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso